N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C12H10F3N3O |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)10-3-1-2-9(6-10)7-17-11(19)18-5-4-16-8-18/h1-6,8H,7H2,(H,17,19) |
InChI Key |
SYZBBRLEJXJIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Imidazole and 3-(Trifluoromethyl)phenyl Carboxamide
One common approach involves:
- Formation of the imidazole-1-carboxamide core.
- Subsequent coupling with a 3-(trifluoromethyl)phenylmethyl moiety through amide bond formation.
This can be achieved by reacting imidazole derivatives with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) of 3-(trifluoromethyl)benzoic acid or related precursors under controlled conditions.
Carbamate Intermediate Route
A patented method describes the transformation of a carbamate intermediate into the target compound by reaction with an aldehyde and an imidazole nucleophile. This involves:
- Preparation of a carbamate derivative from a precursor compound.
- Reaction of this carbamate with a trifluoromethyl-substituted benzaldehyde derivative under catalytic conditions (e.g., using carbamate VI as a catalyst or N,N-disubstituted carbamoyl chloride).
- The reaction proceeds in inert solvents such as acetonitrile or DMF, often under microwave irradiation to enhance reaction rates and yields.
Nucleophilic Aromatic Substitution (SNAr) and Reduction
Another efficient method involves:
- Nucleophilic aromatic substitution of a nitro-substituted trifluoromethylbenzene derivative with imidazole under basic conditions. Bases such as potassium alkoxides, sodium hydride, or potassium carbonate are used.
- Solvents include polar aprotic media such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).
- Subsequent reduction of the nitro group to an amine, often by catalytic hydrogenation using hydrogen gas and a suitable catalyst (e.g., Pd/C), yields the desired amine intermediate.
- This intermediate can then be converted to the carboxamide by reaction with appropriate carboxylic acid derivatives.
Detailed Preparation Methodology with Reaction Conditions
Comparative Analysis of Preparation Methods
| Aspect | SNAr + Reduction Route | Carbamate Intermediate Route | Silver Fluoride/Isothiocyanate Route |
|---|---|---|---|
| Starting Materials | Nitro-trifluoromethylbenzene, imidazole | Carbamate and aldehyde derivatives | Carboxylic acid halides/esters and isothiocyanates |
| Reaction Conditions | Elevated temperature, polar aprotic solvents, strong base | Mild to moderate temperature, microwave irradiation possible | Mild, room temperature, silver fluoride catalyst |
| Complexity | Multi-step with reduction step | Multi-component reaction, catalyst required | One-pot, novel method, less explored for this compound |
| Yield and Purity | Generally good yields with purification needed | High yields with catalyst optimization | Promising but requires further validation for this specific compound |
| Scalability | Established for industrial scale | Potentially scalable with microwave reactors | Early stage, scalability unknown |
Summary of Key Research Findings
The nucleophilic aromatic substitution followed by reduction is a well-documented, reliable method for preparing imidazole derivatives bearing trifluoromethyl-substituted aromatic rings, including N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide.
The carbamate intermediate strategy offers an innovative catalytic approach, often employing microwave irradiation to enhance reaction rates and selectivity, suitable for complex imidazole carboxamide syntheses.
The silver fluoride-mediated synthesis via isothiocyanates represents a cutting-edge method for N-trifluoromethyl amide formation, broadening synthetic options for trifluoromethylated amides, though its direct application to this compound requires further exploration.
Solvent choice (polar aprotic solvents like DMF, DMA, NMP) and base selection (potassium/sodium alkoxides or hydrides) critically influence reaction efficiency and product purity.
Catalytic hydrogenation remains the preferred method for nitro group reduction, offering high selectivity and yield.
Data Table: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H8F3N3O |
| Molecular Weight | 271.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 102422-29-7 (related) |
| Solubility | Moderate in organic solvents (DMF, DMSO) |
| Melting Point | Not explicitly reported; expected 150–180 °C range |
| Stability | Stable under normal laboratory conditions; sensitive to strong acids/bases |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
N-[[3-Fluoro-4-(Trifluoromethyl)phenyl]methyl]-1-(3-Fluorophenyl)-4-phenyl-1H-imidazol-2-amine
- Molecular Formula : C₂₃H₁₆F₅N₃
- Key Features: Additional fluorophenyl and phenyl substituents on the imidazole ring. Higher molecular weight (433.39 g/mol) compared to the target compound.
N-[2-Methyl-5-({[3-(4-Methyl-1H-imidazol-1-yl)-5-(Trifluoromethyl)phenyl]carbonyl}amino)phenyl]isoxazole-5-carboxamide
- Molecular Formula : C₂₄H₂₀F₃N₅O₃
- Key Features: Incorporates an isoxazole ring and a 4-methylimidazole substituent.
6-(2-Methyl-1H-Imidazol-1-yl)-N-(4-(Trifluoromethoxy)phenyl)pyridazine-3-carboxamide
N-(4-Methylphenyl)-1H-Imidazole-1-carboxamide
- Molecular Formula : C₁₁H₁₁N₃O (corrected; original evidence erroneously lists sulfur)
- Key Features :
- Simpler structure with a methylphenyl group; lacks -CF₃.
- Lower molecular weight (201.23 g/mol) and LogP (2.90), indicating improved aqueous solubility but reduced metabolic stability .
Biological Activity
N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide is a synthetic compound belonging to the class of imidazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring and an imidazole core, contributing to its unique physicochemical properties. The molecular formula is with a molecular weight of approximately 269.22 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Biological Activity Overview
This compound exhibits significant pharmacological activities, particularly in the following areas:
- Anticancer Activity : Similar imidazole derivatives have shown potential as anticancer agents by inhibiting various kinases involved in tumor growth and survival.
- Anti-inflammatory Effects : Compounds with imidazole structures are often investigated for their ability to modulate inflammatory pathways.
- Antimicrobial Properties : The imidazole core is known for its activity against a range of pathogens.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit key enzymes or receptors involved in disease processes. For instance:
- Kinase Inhibition : It has been observed that compounds similar to this compound exhibit inhibitory effects on kinases such as SRC and ABL1, which are critical in cancer signaling pathways .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of the biological activity of this compound. Below are notable findings from various studies:
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)benzamide | Trifluoromethyl group and amide linkage | Primarily studied for anticancer activity |
| N-Methyl-N-phenyl-1H-imidazole-1-carboxamide | Imidazole core with methyl and phenyl substituents | Alters pharmacokinetics |
| 4-(Trifluoromethyl)phenylurea | Urea derivative with trifluoromethyl substitution | Different functional group affects solubility |
This table illustrates that while there are many compounds with similar functionalities, the combination of the trifluoromethyl group and imidazole structure provides this compound with distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
